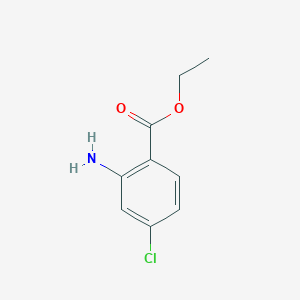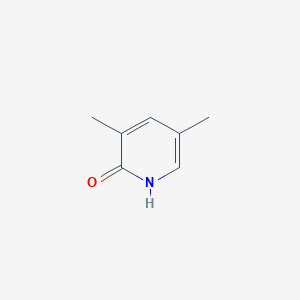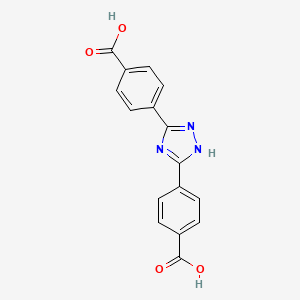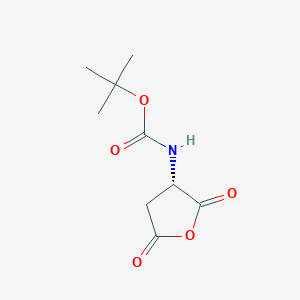
(S)-tert-Butyl (2,5-dioxotetrahydrofuran-3-yl)carbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves reactions with acetic anhydride at 20℃ in an inert atmosphere . Another method involves the use of dicyclohexyl-carbodiimide in ethyl acetate for 1 hour at 0℃, followed by 24 hours at room temperature . The synthesis process often involves multiple steps and various reaction conditions .Molecular Structure Analysis
The molecular structure of similar compounds includes a tetrahydrofuran ring with carbamate and benzyl groups . The exact structure of “(S)-tert-Butyl (2,5-dioxotetrahydrofuran-3-yl)carbamate” is not available in the retrieved data.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include reactions with acetic anhydride and dicyclohexyl-carbodiimide . These reactions occur under specific conditions and result in the formation of the desired compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 249.22 g/mol and a density of 1.37 g/cm3 . The boiling point, melting point, and flash point are not available in the retrieved data .Aplicaciones Científicas De Investigación
Chemoselective BOC Protection of Amines
This compound is used in the chemoselective BOC protection of amines . This process is crucial in the synthesis of a wide variety of aliphatic and aromatic amines, amino acids, and amino alcohols . The BOC protection is almost quantitative and does not require any water quenches, solvent separations, and purification steps .
Dual Protection of Amino Functions
The compound plays a pivotal role in the dual protection of amino functions . Primary amines can accommodate two such groups, and this property is utilized in the synthesis of multifunctional targets . The resulting products containing one or two Boc-groups have various applications .
Synthesis of Polypeptides
“(S)-tert-Butyl (2,5-dioxotetrahydrofuran-3-yl)carbamate” is used in the synthesis of high molecular weight polypeptides . Polypeptides have broad applications such as biomaterials, drug and gene delivery, antimicrobials, imaging, and biomedical studies .
Pharmaceutical Applications
The compound is found in various pharmaceutical and biologically active molecules . The nitrogen-containing carbamate or BOC amine compounds are frequently found in these molecules .
Green Chemistry
The compound is used in eco-friendly practical approaches for pharmaceutical and fine chemical syntheses . This advanced growth area is recognized as green chemistry/sustainable technology .
Organic Synthesis
The compound is used in organic synthesis . The Boc-derivative is one of the most commonly used protective groups for amines .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(3S)-2,5-dioxooxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-9(2,3)15-8(13)10-5-4-6(11)14-7(5)12/h5H,4H2,1-3H3,(H,10,13)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSWWCAEJQQFGG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545977 | |
| Record name | tert-Butyl [(3S)-2,5-dioxooxolan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (2,5-dioxotetrahydrofuran-3-yl)carbamate | |
CAS RN |
30750-74-4 | |
| Record name | tert-Butyl [(3S)-2,5-dioxooxolan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine](/img/structure/B1601329.png)
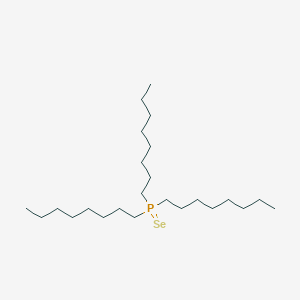
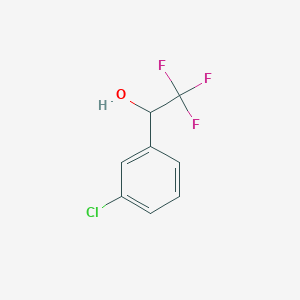


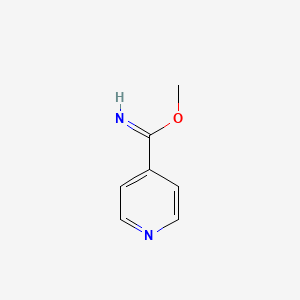
![(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1601339.png)




